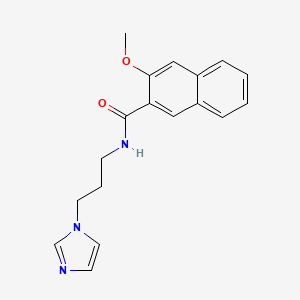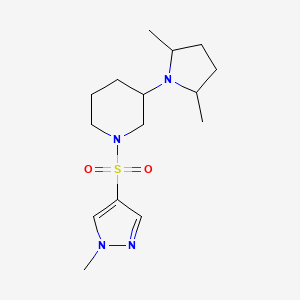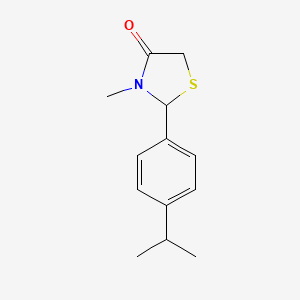![molecular formula C19H19Cl2NO3 B7532725 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7532725.png)
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide, also known as DMOB, is a chemical compound that has been found to have potential applications in scientific research. DMOB is a benzamide derivative that has been shown to exhibit antitumor properties and has been studied for its potential use in cancer treatment. In
Wirkmechanismus
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.
Biochemical and physiological effects:
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor properties, 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been shown to have anti-inflammatory and antioxidant effects. 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has also been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis and to induce autophagy in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide in lab experiments is its specificity for HDAC inhibition. 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been shown to selectively inhibit HDAC1 and HDAC3, which are enzymes that are often overexpressed in cancer cells. However, one limitation of using 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide in lab experiments is its potential toxicity. 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide. One area of interest is the development of 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide analogs with improved pharmacological properties. Another area of interest is the study of 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide in combination with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide and to identify potential biomarkers of response to 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide treatment.
Synthesemethoden
The synthesis of 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide involves several steps, including the reaction of 2,4-dichloroaniline with paraformaldehyde to form 2,4-dichlorobenzyl alcohol. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline in the presence of acetic anhydride and a catalyst to form 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide. The synthesis of 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been studied for its potential use in cancer treatment. It has been shown to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells. 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been studied in a variety of cancer types, including breast cancer, prostate cancer, and leukemia. In addition to its antitumor properties, 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has also been shown to have anti-inflammatory and antioxidant effects.
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c20-14-8-7-13(17(21)10-14)12-25-18-6-2-1-5-16(18)19(23)22-11-15-4-3-9-24-15/h1-2,5-8,10,15H,3-4,9,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCFEYKTYDRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide](/img/structure/B7532674.png)


![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B7532691.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532724.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
![3-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532747.png)
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)